molecular formula C9H6ClNO2S B023125 Quinoline-3-sulfonyl chloride CAS No. 159182-40-8

Quinoline-3-sulfonyl chloride

Cat. No. B023125
CAS RN: 159182-40-8
M. Wt: 227.67 g/mol
InChI Key: VSAXLHSQUHPTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-3-sulfonyl chloride (QSC) is an organic compound that is widely used in scientific research as a reagent for the synthesis of various compounds. It is also used in a variety of biochemical and physiological studies. QSC has a wide range of applications, from drug discovery to biochemistry and physiology.

Scientific Research Applications

  • Organic Synthesis and Drug Discovery : A method using iodine-mediated sulfonylation of quinoline N-oxides for synthesizing 2-sulfonyl quinoline derivatives is useful in organic synthesis and drug discovery due to its mild and metal-free nature (Fu et al., 2017).

  • Chelation-Assisted C-H Arylation : A novel chelation-assisted C-H arylation reaction of benzo[h]quinoline with arylsulfonyl chlorides demonstrates broad substrate scope and functional group tolerance, making it potentially significant for organic synthesis (Xu et al., 2022).

  • Antimicrobial Activity : Sulfonyl derivatives of 1,2-dihydroisoquinolines and 1,2-dihydroquinolines show promising antimicrobial activity against various bacteria and fungi (Sidorenko et al., 1979).

  • Anti-Inflammatory Agents : Sulfonamide and sulphonyl ester derivatives of quinoline exhibit potential as non-acidic, non-steroidal, anti-inflammatory agents, with some compounds showing activity comparable to ibuprofen (Bano et al., 2020).

  • Copper-Catalyzed Synthesis : Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides leads to compounds with a wide range of functional groups, demonstrating its utility in synthesis (Liang et al., 2015).

  • Fluorescent Indicators : Quinoline derivatives, substituted with electron-donating groups, are used in chloride-sensitive fluorescent indicators for biological applications, with fluorescence lifetimes greater than 15 ns (Krapf et al., 1988).

  • Anticancer Research : Certain quinoline-based compounds, including those with sulfonyl groups, show promise in anticancer research. For example, compound 5 exhibits potential as a lead structure for developing NF-κB inhibitors against hepatocellular carcinoma (Chung et al., 2018).

Mechanism of Action

Target of Action

Quinoline-3-sulfonyl chloride is a quinoline compound substituted with a functionalizable sulfonyl chloride group . It has been used in the synthesis of TNAP (tissue-nonspecific alkaline phosphatase) inhibitor lead compounds . The quinoline scaffold has become an important construction motif for the development of new drugs .

Mode of Action

It is known that quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Biochemical Pathways

This compound is involved in the synthesis of quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor and the precursor of grepftfloxacin and ozenoxacin .

Pharmacokinetics

Quinoline derivatives are known for their broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .

Result of Action

The result of the action of this compound is the production of quinolone-based drugs . These drugs have a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in carbon–carbon bond-forming reactions, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment can play a significant role in the effectiveness of this compound.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

quinoline-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAXLHSQUHPTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627503
Record name Quinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159182-40-8
Record name Quinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Quinoline-3-sulfonyl chloride
Reactant of Route 3
Quinoline-3-sulfonyl chloride
Reactant of Route 4
Quinoline-3-sulfonyl chloride
Reactant of Route 5
Quinoline-3-sulfonyl chloride
Reactant of Route 6
Quinoline-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.